苯甲尼拉-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

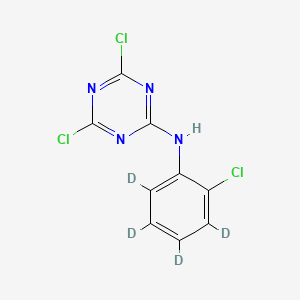

Anilazine-d4 is the deuterium labeled Anilazine . It is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of Anilazine-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

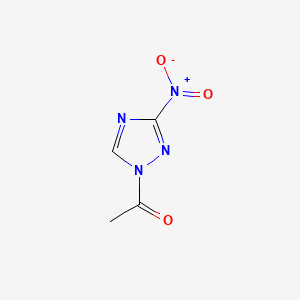

The molecular weight of Anilazine-d4 is 279.55 and its formula is C9HD4Cl3N4 . The SMILES representation of its structure is ClC1=C([2H])C([2H])=C([2H])C([2H])=C1NC2=NC(Cl)=NC(Cl)=N2 .Chemical Reactions Analysis

While specific chemical reactions involving Anilazine-d4 are not detailed in the sources, it is known that the compound is a stable isotope-labeled version of Anilazine . This suggests that it would participate in reactions similarly to Anilazine, with the primary difference being the presence of deuterium atoms .Physical and Chemical Properties Analysis

Anilazine-d4 has a molecular weight of 279.55 and its formula is C9HD4Cl3N4 . The compound is typically stored at room temperature .科学研究应用

水生生态系统中的结合行为

一项研究重点关注了苯甲尼拉及其主要代谢产物二羟基苯甲尼拉在水生生态系统中的结合行为。本研究重点介绍了苯甲尼拉及其衍生物与溶解有机物和从沉积物中提取的各种方法之间的相互作用。它提供了对这些环境中形成的结合残留物的性质的见解 (Klaus 等,1998)。

光学性质和振动分析

使用密度泛函理论对苯甲尼拉的电子结构和振动动力学进行了研究。本研究包括分子HOMO、LUMO组成、能隙和分子静电势(MESP)等值线的分析,有助于更好地理解苯甲尼拉的活性 (Dwivedi、Aharwal 和 Bajpai,2015)。

土壤降解和环境影响

已经对苯甲尼拉在土壤中的降解,特别是其在不同土壤深度处的行为进行了研究。这些研究有助于了解苯甲尼拉在农业环境中的环境影响和持久性,阐明其对土壤健康和成分的长期影响 (Heitmann-Weber、Mittelstaedt 和 Führ,1994)。

电化学行为和检测方法

已经对苯甲尼拉的电化学行为进行了研究,特别是其在不同 pH 环境中的还原峰。本研究对于建立分析程序以确定土壤和河水等环境样品中的苯甲尼拉水平非常重要 (Mercan 和 İnam,2008)。

对微生物活性的影响

研究探讨了苯甲尼拉对微生物生命的影响,例如其对大肠杆菌的生长、呼吸和酶活性的影响。这些见解对于理解苯甲尼拉更广泛的生态影响至关重要,特别是在微生物生态系统方面 (Garg、Tauro、Mishra 和 Grover,1981)。

未来方向

作用机制

Target of Action

Anilazine-d4 is a deuterium-labeled variant of Anilazine It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

It’s known that the incorporation of deuterium (heavy hydrogen) into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Anilazine-d4 may interact with its targets in a way that influences these profiles.

Biochemical Pathways

The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways involved in drug metabolism .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Anilazine-d4 may have unique ADME properties that influence its bioavailability.

Result of Action

The incorporation of deuterium into drug molecules can potentially influence the drug’s interaction with its targets, which could result in unique molecular and cellular effects .

生化分析

Biochemical Properties

It’s speculated that Anilazine, the parent compound, interferes with normal metabolism in affected fungi . This suggests that Anilazine-d4 may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions, potentially altering their function or activity.

Cellular Effects

Studies on similar compounds suggest potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s speculated that Anilazine interferes with normal metabolism in affected fungi , suggesting that Anilazine-d4 might exert its effects at the molecular level through similar mechanisms. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Long-term behavior of Anilazine, the parent compound of Anilazine-d4, has been investigated in reference agroecosystems under realistic climatic, cropping, and soil conditions

Metabolic Pathways

Anilazine, the parent compound, is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This suggests that Anilazine-d4 might be involved in specific metabolic pathways upon exposure.

属性

IUPAC Name |

4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHBYKMAHXWHRP-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)

![N-[(2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl]butanamide](/img/structure/B588945.png)

![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)